molecular formula C13H8N2O3 B6376173 2-Cyano-4-(3-nitrophenyl)phenol CAS No. 1261998-70-2

2-Cyano-4-(3-nitrophenyl)phenol

Cat. No.: B6376173
CAS No.: 1261998-70-2
M. Wt: 240.21 g/mol
InChI Key: POQRAWTXFLXFBH-UHFFFAOYSA-N
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Description

This compound features a phenol core substituted with a cyano group at position 2 and a 3-nitrophenyl group at position 2. Such substitutions are critical for modulating electronic, steric, and solubility characteristics. Cyano and nitro groups are electron-withdrawing, which may enhance the acidity of the phenolic –OH group compared to unsubstituted phenol. These functional groups also influence reactivity in synthetic applications, such as participation in nucleophilic aromatic substitution or hydrogen bonding interactions .

Properties

IUPAC Name

2-hydroxy-5-(3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)15(17)18/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRAWTXFLXFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684776
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-70-2
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-4-(3-nitrophenyl)phenol can be synthesized through a coupling reaction involving 3-cyano-1-nitrobenzene and phenol. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenolic hydroxyl group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

2-Cyano-4-(3-nitrophenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and advanced materials .

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano and nitrophenyl groups can participate in various biochemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Cyano-4-(3-nitrophenyl)phenol with structurally related nitrophenol and cyano-containing derivatives:

Compound Name Substituents Melting Point (°C) Physical State Key Observations Source
2-Amino-4-nitrophenol –NH₂ (position 2), –NO₂ (position 4) 143 Solid Higher mp due to H-bonding
4-Amino-2-nitrophenol –NH₂ (position 4), –NO₂ (position 2) 125–127 Solid Lower mp vs. positional isomer
4-Amino-3-nitrophenol –NH₂ (position 4), –NO₂ (position 3) 151–153 Solid Highest mp in amino series
2-Cyano-4-[pyridyl]-3-(3-nitrophenyl)butyronitrile (3e) Cyano, nitrophenyl, pyridyl 109.4–111.2 Solid Lower mp due to bulky substituents
2-Cyano-4-[pyridyl]-3-(2-nitrophenyl)butyronitrile (3f) Cyano, nitrophenyl, pyridyl N/A (oil) Oil Reduced crystallinity from ortho-nitro group

Key Observations:

  • Cyano vs. Amino Substitutions: Cyano-containing derivatives (e.g., 3e, 3f) generally exhibit lower melting points compared to amino-substituted nitrophenols (e.g., 2-Amino-4-nitrophenol, mp 143°C). This may arise from reduced hydrogen-bonding capacity in cyano derivatives .
  • Positional Isomerism: The melting point of 4-Amino-2-nitrophenol (125–127°C) is lower than its 2-Amino-4-nitrophenol isomer, highlighting the impact of nitro group placement on crystal packing .
  • Bulky Substituents : Derivatives like 3e and 3f incorporate pyridyl and ester groups, which reduce crystallinity and result in oily states or lower melting points .

Spectroscopic and Chromatographic Behavior

Derivatives of this compound, such as those in , were characterized using NMR, IR, and HRMS-TOF:

  • IR: Strong –CN stretches (~2200 cm⁻¹) and –NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) confirm functional group presence .
  • Chromatography: Rf values (e.g., 0.32 for 3e in PE-EtOAc 3:1) reflect moderate polarity, influenced by cyano and nitro groups .

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